5-fluoro-N-(1H-indol-5-yl)-1-methyl-1H-indole-2-carboxamide

Bruton's tyrosine kinase Btk inhibitor indole carboxamide

5-Fluoro-N-(1H-indol-5-yl)-1-methyl-1H-indole-2-carboxamide is a synthetic, dual-indole carboxamide belonging to the 1H-indole-2-carboxamide structural class. The compound incorporates a 5-fluoro substituent on the core indole ring, an N1-methyl cap, and an N-(1H-indol-5-yl) carboxamide side chain.

Molecular Formula C18H14FN3O
Molecular Weight 307.3 g/mol
Cat. No. B12175783
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-fluoro-N-(1H-indol-5-yl)-1-methyl-1H-indole-2-carboxamide
Molecular FormulaC18H14FN3O
Molecular Weight307.3 g/mol
Structural Identifiers
SMILESCN1C2=C(C=C(C=C2)F)C=C1C(=O)NC3=CC4=C(C=C3)NC=C4
InChIInChI=1S/C18H14FN3O/c1-22-16-5-2-13(19)8-12(16)10-17(22)18(23)21-14-3-4-15-11(9-14)6-7-20-15/h2-10,20H,1H3,(H,21,23)
InChIKeyVDXKSBZONOJZSA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Fluoro-N-(1H-indol-5-yl)-1-methyl-1H-indole-2-carboxamide: Structural Identity and Procurement-Class Positioning


5-Fluoro-N-(1H-indol-5-yl)-1-methyl-1H-indole-2-carboxamide is a synthetic, dual-indole carboxamide belonging to the 1H-indole-2-carboxamide structural class. The compound incorporates a 5-fluoro substituent on the core indole ring, an N1-methyl cap, and an N-(1H-indol-5-yl) carboxamide side chain. This chemotype falls within the scope of patent families describing indole carboxamides as inhibitors of Bruton's tyrosine kinase (Btk) and related Tec-family kinases, as well as factor Xa coagulation enzymes [1][2]. The molecule is primarily sourced as a custom-synthesis or specialty screening compound, not as an off-the-shelf commercial reagent, placing it in a procurement category distinct from bulk commodity indole derivatives.

Why 5-Fluoro-N-(1H-indol-5-yl)-1-methyl-1H-indole-2-carboxamide Cannot Be Replaced by Generic Indole-2-Carboxamides


Generic substitution among indole-2-carboxamide analogs is unreliable because kinase and protease inhibitory potency within this scaffold is exquisitely sensitive to the substitution pattern. The 5-fluoro substituent modulates both the electronic character of the indole ring and its metabolic susceptibility to CYP450-mediated oxidation, while the N-(1H-indol-5-yl) amide side chain dictates the hydrogen-bonding network with the target protein's hinge region [1][2]. Removing the 5-fluoro (des-fluoro analog) or relocating the indole attachment point on the amide (e.g., from 5-yl to 4-yl or 6-yl) has been shown in closely related indole-2-carboxamide series to cause order-of-magnitude losses in target engagement [3]. Therefore, procurement based solely on the indole-2-carboxamide core, without verifying the exact 5-fluoro and N-(1H-indol-5-yl) substitution, will not reproduce the binding profile.

Quantitative Differentiation Evidence for 5-Fluoro-N-(1H-indol-5-yl)-1-methyl-1H-indole-2-carboxamide


Btk Kinase Inhibition: Structural Determinants Distinguishing N-(1H-Indol-5-yl) from N-Aryl Analogs

In the indole carboxamide Btk inhibitor patent family covering this compound, the N-(1H-indol-5-yl) carboxamide side chain provides a bifunctional hydrogen-bond donor/acceptor motif that engages the kinase hinge region. In representative examples from EP3461821A1, compounds bearing a 5-fluoro substituent on the indole core exhibited Btk IC50 values in the low nanomolar range, whereas direct des-fluoro analogs or those with the indole attachment shifted to the 4- or 6-position showed ≥10-fold higher IC50 values [1]. While the exact IC50 for the title compound is not disclosed as a single datapoint in the patent, the structure-activity trend establishes that the combination of 5-fluoro and N-(1H-indol-5-yl) is non-redundant.

Bruton's tyrosine kinase Btk inhibitor indole carboxamide

Factor Xa Inhibition: Differentiation from 3-Amidinobenzyl-Indole-2-Carboxamides

The title compound differs fundamentally from the well-characterized 3-amidinobenzyl-1H-indole-2-carboxamide factor Xa inhibitor series (e.g., compounds from J. Med. Chem. 2002, 45, 2260–2276) by lacking the 3-amidinobenzyl group that is critical for S1 pocket binding. Instead, the N-(1H-indol-5-yl) appendage in the title compound suggests an alternative binding mode. The 3-amidinobenzyl series achieved factor Xa Ki values as low as 0.5 nM [1], but required a chiral or non-chiral amidinobenzyl motif that introduces synthetic complexity and potential selectivity limitations. The title compound's distinct pharmacophore may offer a divergent selectivity profile, though direct factor Xa IC50 data for this specific compound is not publicly available.

Factor Xa anticoagulant indole-2-carboxamide

5-Fluoro Metabolic Stability Advantage Over Des-Fluoro Indole-2-Carboxamides

The 5-fluoro substituent on the indole core is a well-precedented strategy to block CYP450-mediated hydroxylation at the metabolically labile 5-position of indole. In multiple indole-containing drug discovery programs, 5-fluorination has been shown to increase microsomal half-life (t1/2) by 2- to 5-fold relative to the des-fluoro parent [2][3]. While direct microsomal stability data for the title compound are not published, the 5-fluoro motif is conserved across the Btk inhibitor patent series specifically for this purpose, as stated in EP3461821A1 [1].

metabolic stability CYP450 fluorine substitution

N1-Methyl vs. N1-H: Impact on Permeability and Off-Target Promiscuity

The N1-methyl group on the indole core serves two functions: it eliminates the hydrogen-bond donor capacity of the indole NH, thereby improving passive membrane permeability, and it reduces off-target binding to aminergic GPCRs that often recognize unsubstituted indole NH motifs. N-Methylation of indole-2-carboxamides has been correlated with a 3- to 10-fold improvement in PAMPA permeability (Pe) and a reduction in GPCR panel hit rates [1]. The des-methyl analog (N1-H) would be expected to exhibit lower cell permeability and higher off-target liability.

N-methylation permeability selectivity

Recommended Application Scenarios for 5-Fluoro-N-(1H-indol-5-yl)-1-methyl-1H-indole-2-carboxamide Based on Evidence Strength


Btk-Dependent Autoimmune Disease Target Validation and Screening

The compound is most appropriately deployed as a tool compound for Btk inhibition screening in biochemical and cellular assays, based on its inclusion within the EP3461821A1 patent family covering indole carboxamide Btk inhibitors [1]. Its 5-fluoro and N-(1H-indol-5-yl) structural features are expected to confer low-nanomolar Btk potency. Use in Btk-dependent cellular models (e.g., Ramos B-cell pBtk inhibition, anti-IgM-stimulated CD69 expression) is recommended, with the des-fluoro analog as a critical negative control to isolate the contribution of the 5-fluoro substituent.

Metabolic Stability Profiling in Preclinical Pharmacokinetic Studies

Investigators designing rodent or non-rodent PK studies should use this compound to evaluate the impact of 5-fluoro substitution on indole metabolic stability. The anticipated 2- to 5-fold improvement in microsomal half-life over the des-fluoro analog [3][4] makes it superior for in vivo dosing where rapid indole 5-hydroxylation would otherwise confound exposure. Parallel incubation in human, rat, and mouse liver microsomes is advised, with LC-MS/MS quantification to empirically determine the stability differential.

Selectivity Profiling Against Tec and Src Kinase Family Members

The indole-2-carboxamide scaffold described in the Btk patent series has demonstrated selectivity over related kinases such as Itk and Lck [1]. This compound should be included in a kinase selectivity panel (e.g., Eurofins KinaseProfiler or DiscoverX scan) to map its exact selectivity fingerprint. The N1-methyl and N-(1H-indol-5-yl) groups are hypothesized to provide hinge-binding specificity that may distinguish it from N-aryl or N-benzyl analogs. Procurement of matched-pair analogs (des-fluoro, des-methyl, and indole-4-yl isomer) is strongly recommended for structure-selectivity relationship analysis.

Factor Xa Coagulation Cascade Investigation (Exploratory)

Although this compound lacks the 3-amidinobenzyl motif characteristic of high-affinity factor Xa inhibitors [2], its distinct pharmacophore may provide a novel starting point for identifying non-amidine factor Xa ligands with improved oral bioavailability. Use in a chromogenic factor Xa enzyme assay is recommended in exploratory mode only, with the expectation that potent inhibition is not guaranteed and will require experimental confirmation. The compound should be compared head-to-head with a known 3-amidinobenzyl-indole-2-carboxamide (e.g., compound 36 from J. Med. Chem. 2002) to assess the contribution of the amidine moiety.

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